Pentaerythritol tetrakis(3-mercaptobutyrate)

CAS No.: 31775-89-0

Cat. No.: VC17963755

Molecular Formula: C21H36O8S4

Molecular Weight: 544.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31775-89-0 |

|---|---|

| Molecular Formula | C21H36O8S4 |

| Molecular Weight | 544.8 g/mol |

| IUPAC Name | [3-(3-sulfanylbutanoyloxy)-2,2-bis(3-sulfanylbutanoyloxymethyl)propyl] 3-sulfanylbutanoate |

| Standard InChI | InChI=1S/C21H36O8S4/c1-13(30)5-17(22)26-9-21(10-27-18(23)6-14(2)31,11-28-19(24)7-15(3)32)12-29-20(25)8-16(4)33/h13-16,30-33H,5-12H2,1-4H3 |

| Standard InChI Key | VTLHIRNKQSFSJS-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(=O)OCC(COC(=O)CC(C)S)(COC(=O)CC(C)S)COC(=O)CC(C)S)S |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

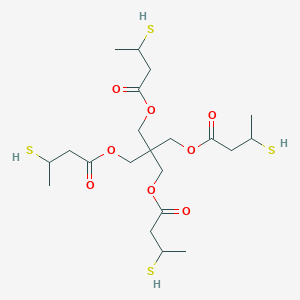

PTMB features a pentaerythritol backbone () esterified with four 3-mercaptobutyric acid groups. The SMILES notation illustrates its branched structure, where each hydroxyl group of pentaerythritol is replaced by a mercaptobutyrate moiety . The InChIKey further confirms its stereochemical uniqueness .

Physical Characteristics

PTMB exists as a colorless to pale yellow liquid with a density of approximately 1.219 g/cm³. It is practically insoluble in water but miscible with organic solvents such as toluene and dichloromethane . Its low volatility and high thermal stability (decomposition temperature >200°C) make it suitable for high-temperature applications.

Table 1: Predicted Collision Cross Sections (CCS) of PTMB Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 545.13658 | 213.4 |

| [M+Na]+ | 567.11852 | 211.8 |

| [M+NH4]+ | 562.16312 | 265.1 |

| [M+K]+ | 583.09246 | 256.6 |

Synthesis and Optimization

Conventional Synthesis Routes

PTMB is synthesized via the esterification of pentaerythritol with 3-mercaptobutyric acid under acidic catalysis. A representative method involves:

-

Reagent Mixing: Combining pentaerythritol, 3-mercaptobutyric acid, and methanesulfonic acid in a molar ratio of 1:4.2:0.05.

-

Reaction Conditions: Heating to 80–85°C under vacuum (-0.06 MPa) for 6 hours to remove water and drive esterification .

-

Post-Processing: Alkaline washing with 2% sodium carbonate, followed by vacuum distillation to isolate PTMB at ≥99.5% purity .

Challenges and Innovations

Early methods yielded products with ≤70% tetraester content due to incomplete esterification and side reactions . Recent advances employ azeotropic solvents like toluene to remove water efficiently, achieving tetraester contents >95%. For example, using 4Å molecular sieves as desiccants reduces residual mercaptobutyric acid to <0.1%, mitigating odor issues .

Industrial and Research Applications

Polymer Chemistry

PTMB’s four thiol groups enable rapid crosslinking in thiol-ene click reactions, forming polymers with tailored mechanical properties. For instance, UV-curable coatings incorporating PTMB exhibit enhanced scratch resistance and adhesion due to dense network formation .

Biomedical Materials

In dental composites, PTMB acts as a co-initiator for radical polymerization, reducing shrinkage stress and improving marginal integrity. Studies show that formulations with 10–15 wt% PTMB achieve tensile strengths exceeding 50 MPa .

Electronic Encapsulants

PTMB-based epoxy systems demonstrate superior moisture resistance and dielectric properties ( at 1 MHz), making them ideal for semiconductor encapsulation .

Comparative Analysis with Related Thiol Esters

PTMB’s performance surpasses shorter-chain analogs like pentaerythritol tetrakis(3-mercaptopropionate) (PETMP, ) due to its longer aliphatic chains, which enhance flexibility and reduce glass transition temperatures () in polymers. For example, PTMB-modified polyurethanes exhibit values 20°C lower than PETMP-based counterparts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume